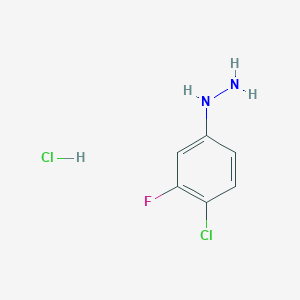![molecular formula C8H5ClN2O B1424204 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190310-94-1](/img/structure/B1424204.png)
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Vue d'ensemble
Description
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and its molecular weight is 152.58 g/mol . The compound is part of a class of chemicals known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has a molecular weight of 152.58 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 129 .Applications De Recherche Scientifique
Sonogashira-Type Reactions for Heterocycle Synthesis
The compound has been used as a precursor in Sonogashira-type cross-coupling reactions, a pivotal method in organic synthesis for constructing carbon-carbon bonds, leading to the development of heterocyclic compounds. For instance, Vilkauskaitė, Šačkus, and Holzer (2011) demonstrated the use of related chloro-carbaldehyde derivatives in synthesizing pyrazolo[4,3-c]pyridines, which are significant in medicinal chemistry due to their biological activities (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines
Quiroga et al. (2010) explored the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, leading to the development of chalcone analogues and dipyrazolopyridines. This work underscores the versatility of chloro-carbaldehyde derivatives in synthesizing diverse heterocyclic frameworks, which are crucial in drug discovery and development (Quiroga et al., 2010).
Advanced Heterocyclic Synthons
El-Nabi (2004) investigated the use of chloro-carbaldehyde compounds as synthons for fused heterocycles, highlighting their role in constructing pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds have potential applications in pharmaceuticals, agrochemicals, and materials science (El-Nabi, 2004).
Regioselective Reactions for Functionalized Pyrroles
Zaytsev et al. (2005) explored the regioselectivity of reactions involving polyfunctionalized pyrroles, demonstrating the potential of chloro-carbaldehyde derivatives in synthesizing substituted pyrroles. Such reactions are crucial for creating molecules with specific functional groups in desired positions, which is essential in designing targeted therapeutic agents (Zaytsev et al., 2005).
Trifluoromethyl-Substituted Pyrazolopyridines Synthesis
Palka et al. (2014) presented a synthesis approach for 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using a chloro-carbaldehyde derivative, showcasing the compound's utility in introducing trifluoromethyl groups into heterocyclic structures. This modification is particularly valuable in pharmaceutical chemistry, as trifluoromethyl groups can significantly alter a molecule's biological activity and pharmacokinetic properties (Palka et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYIEOXMFLCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



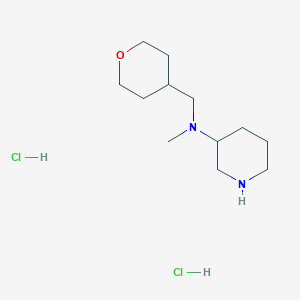
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)
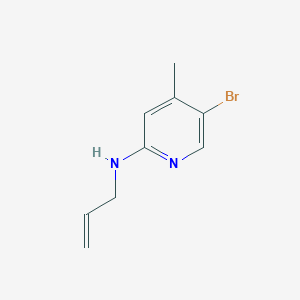
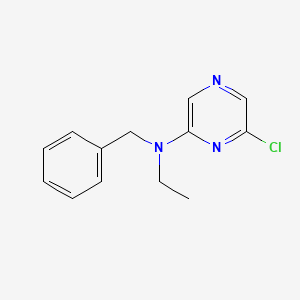
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
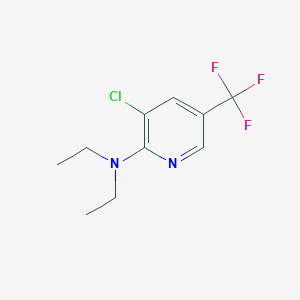
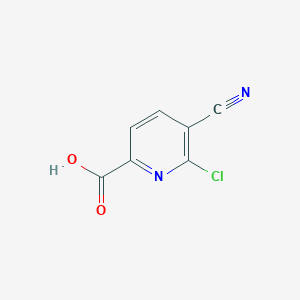
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
